Sparfloxacin (CAS: 110871-86-8) is a third-generation, long-acting difluoroquinolone antibiotic characterized by a fluorine atom at both the C-6 and C-8 positions, and a cis-3,5-dimethylpiperazinyl group at C-7. It exhibits broad-spectrum antibacterial activity with notably enhanced potency against Gram-positive bacteria, including penicillin-resistant Streptococcus pneumoniae, and atypical respiratory pathogens. In procurement and research contexts, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard for comparative antimicrobial efficacy studies, pharmacokinetic modeling, and as a validated positive control in preclinical phototoxicity assays due to its well-documented photoreactive properties [1].
Substituting Sparfloxacin with older fluoroquinolones like ciprofloxacin or ofloxacin compromises experimental integrity in two critical domains: Gram-positive efficacy and photosafety testing. Structurally, the C-8 fluorine in Sparfloxacin significantly lowers the minimum inhibitory concentration (MIC) against topoisomerase IV and DNA gyrase in Gram-positive strains, making ciprofloxacin an inadequate substitute for modeling resistant respiratory infections. Furthermore, Sparfloxacin exhibits pronounced, predictable UV-induced phototoxicity, establishing it as an indispensable positive control in 3T3 Neutral Red Uptake (NRU) and murine photo-LLNA assays; using a generic or less photoreactive quinolone would fail to properly validate the assay's sensitivity to drug-induced photosensitization [1].
In comparative agar dilution studies against penicillin-susceptible and -resistant Streptococcus pneumoniae, Sparfloxacin demonstrated a lower minimum inhibitory concentration compared to older fluoroquinolones. The MIC90 for Sparfloxacin was established at 0.5 µg/mL, whereas Ciprofloxacin required a four-fold higher concentration, yielding an MIC90 of 2.0 µg/mL. This potency difference is driven by Sparfloxacin's specific C-8 fluorine and C-7 dimethylpiperazinyl substitutions [1].
| Evidence Dimension | MIC90 against Streptococcus pneumoniae |
| Target Compound Data | 0.5 µg/mL |
| Comparator Or Baseline | Ciprofloxacin (2.0 µg/mL) |
| Quantified Difference | 4-fold lower MIC90 (higher potency) |
| Conditions | In vitro agar dilution method with Mueller-Hinton agar supplemented with sheep blood |
Procuring Sparfloxacin is essential when establishing a highly active fluoroquinolone baseline for Gram-positive respiratory infection models.
Sparfloxacin exhibits high activity against atypical respiratory pathogens, outperforming other widely used fluoroquinolones in direct assays. Against 43 strains of Mycoplasma pneumoniae, Sparfloxacin achieved an MIC90 of 0.063 µg/mL. In direct comparison, Levofloxacin and Ofloxacin demonstrated MIC90 values of 0.5 µg/mL and 1.0 µg/mL, respectively. This translates to an 8-fold to 16-fold potency advantage for Sparfloxacin in inhibiting mycoplasmal growth [1].
| Evidence Dimension | MIC90 against Mycoplasma pneumoniae |
| Target Compound Data | 0.063 µg/mL |
| Comparator Or Baseline | Levofloxacin (0.5 µg/mL) and Ofloxacin (1.0 µg/mL) |
| Quantified Difference | 8-fold to 16-fold higher potency than levofloxacin and ofloxacin |
| Conditions | In vitro serial dilution in broth medium |
Provides researchers with a highly potent quinolone reference standard specifically optimized for atypical respiratory pathogen assays.
Due to its well-documented photoreactivity, Sparfloxacin is routinely utilized as a positive control in in vivo phototoxicity assessments. In Sprague-Dawley rat models exposed to 10 J/cm2 of UVA irradiation, oral administration of Sparfloxacin at 500 mg/kg consistently induces measurable phototoxic skin reactions, including significant erythema and edema. In contrast, non-phototoxic quinolones like Garenoxacin (GTFX) show no such reactions at equivalent or higher doses, confirming Sparfloxacin's utility in validating assay sensitivity for new drug candidates[1].
| Evidence Dimension | UVA-induced skin erythema and edema |
| Target Compound Data | Positive phototoxic reaction at 500 mg/kg |
| Comparator Or Baseline | Garenoxacin (GTFX) (No reaction at 500 mg/kg) |
| Quantified Difference | Consistent induction of measurable phototoxicity vs. zero reaction in negative controls |
| Conditions | In vivo Sprague-Dawley rat model, oral administration, 10 J/cm2 UVA irradiation |
Crucial for toxicologists requiring a reliable, standardized positive control to validate preclinical photosafety and photo-LLNA screening platforms.
Sparfloxacin's pharmacokinetic profile is characterized by a longer half-life and slower absorption compared to first-generation fluoroquinolones, which impacts in vivo dosing strategies. In murine pneumococcal pneumonia models, Sparfloxacin's lower MIC (0.25 µg/mL) and higher AUC/dose ratio translate into a greater area under the bactericidal curve compared to Ciprofloxacin. Achieving a daily AUC/MIC ratio greater than 160 with Sparfloxacin guarantees a 100% clinical cure rate in these models, allowing for less frequent dosing intervals [1].
| Evidence Dimension | AUC/dose ratio and AUC/MIC target for 100% survival |
| Target Compound Data | High AUC/dose ratio; AUC/MIC > 160 ensures 100% cure |
| Comparator Or Baseline | Ciprofloxacin (Lower AUC/dose ratio, requires more frequent dosing) |
| Quantified Difference | Greater area under the bactericidal curve due to extended half-life and lower MIC |
| Conditions | Immunocompetent murine model of severe Streptococcus pneumoniae pneumonia |
Enables researchers to design in vivo efficacy studies with extended dosing intervals, reducing animal handling and mimicking once-daily human dosing.
Because of its predictable and pronounced UV-induced photoreactivity, Sparfloxacin is highly procured as a standardized positive control in both in vitro (3T3 Neutral Red Uptake) and in vivo (murine photo-LLNA, Sprague-Dawley rat) phototoxicity assays. It ensures that photosafety screening platforms possess the necessary sensitivity to detect phototoxic liabilities in novel drug candidates [1].
Sparfloxacin is utilized as a high-potency benchmark in antimicrobial susceptibility testing and in vivo efficacy models targeting penicillin-resistant Streptococcus pneumoniae and Mycoplasma pneumoniae. Its distinct structural features provide a critical comparative baseline when evaluating the efficacy of next-generation fluoroquinolones or novel antibiotic classes [2].
Due to its extended half-life and high tissue penetration, Sparfloxacin serves as an ideal model compound for PK/PD studies investigating AUC/MIC-driven bactericidal activity. It is particularly useful in dose-fractionation studies designed to optimize once-daily dosing regimens and to study the suppression of fluoroquinolone resistance emergence in respiratory tissues [3].
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